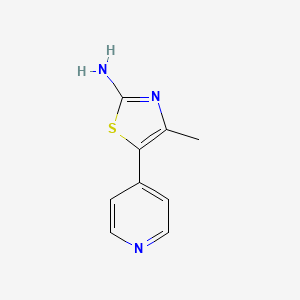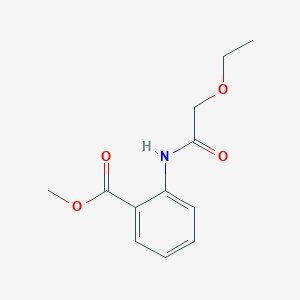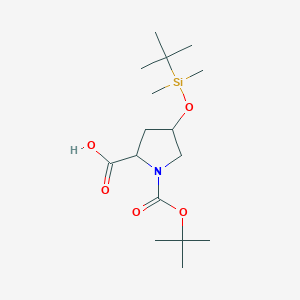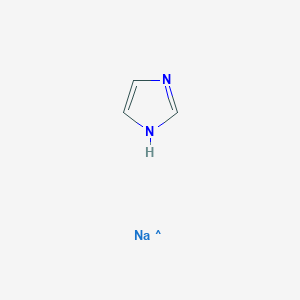
4-(3-Bromo-1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a bromobenzo[b]thiophene moiety and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Bromobenzo[b]thiophene Moiety: This can be achieved through bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Coupling Reaction: The bromobenzo[b]thiophene moiety can be coupled with the pyrimidine ring using palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling.
Introduction of the Methylsulfonyl Group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: Reduction reactions might target the bromine atom or the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution; halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Employed in the design of probes for studying biological processes.
Drug Development: Investigated for potential pharmacological activities.
Medicine
Therapeutic Agents: Explored for use in developing new therapeutic agents for various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromo-1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Chlorobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)pyrimidine
- 4-(3-Fluorobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)pyrimidine
- 4-(3-Methylbenzo[b]thiophen-2-yl)-2-(methylsulfonyl)pyrimidine
Comparison
Compared to its analogs, 4-(3-Bromo-1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine may exhibit unique reactivity due to the presence of the bromine atom, which can influence its electronic properties and steric effects. This uniqueness can be leveraged in specific synthetic applications or biological studies.
Propiedades
Fórmula molecular |
C13H9BrN2O2S2 |
|---|---|
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
4-(3-bromo-1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C13H9BrN2O2S2/c1-20(17,18)13-15-7-6-9(16-13)12-11(14)8-4-2-3-5-10(8)19-12/h2-7H,1H3 |
Clave InChI |
SLBXUVUCENAUBZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=CC(=N1)C2=C(C3=CC=CC=C3S2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-methoxyphenyl)-3-methylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B8628400.png)







![6-Chloro-4-(4-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B8628451.png)




![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methylphenyl)-](/img/structure/B8628492.png)
